Benzo[a]pyrene-7,8-d2

Analytical Chemistry Environmental Monitoring Isotope Dilution Mass Spectrometry

Researchers quantifying BaP in environmental or food matrices require internal standards free of native analyte interference. Benzo[a]pyrene-7,8-d2 resolves this with a +2 Da mass shift for unambiguous IDMS quantification in GC-MS and LC-MS workflows. • Site-specific 7,8-d2 labeling uniquely tracks CYP1A1/CYP1B1-mediated epoxidation kinetics - a capability absent in unlabeled BaP and perdeuterated BaP-d12. • 98 atom % D isotopic purity minimizes systematic bias; supplied with certificate of analysis. • Ships worldwide; dangerous goods documentation (UN 3077, Class 9) provided for compliant import.

Molecular Formula C20H12
Molecular Weight 254.3 g/mol
CAS No. 206752-38-7
Cat. No. B1609342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[a]pyrene-7,8-d2
CAS206752-38-7
Molecular FormulaC20H12
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3
InChIInChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H/i1D,4D
InChIKeyFMMWHPNWAFZXNH-DRSKVUCWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[a]pyrene-7,8-d2 Deuterated Internal Standard


Benzo[a]pyrene-7,8-d2 (CAS 206752-38-7) is a site-specifically deuterated analog of the ubiquitous environmental carcinogen benzo[a]pyrene (BaP). It belongs to the class of stable isotope-labeled polycyclic aromatic hydrocarbons (PAHs) and is characterized by the selective replacement of two hydrogen atoms at the 7- and 8-positions with deuterium. This isotopic substitution results in a nominal mass increase of +2 Da (M+2) relative to the unlabeled parent compound (C20H12, MW 252.3), producing a molecular weight of 254.3 g/mol and a monoisotopic mass of 254.1065 Da . The compound is typically supplied with an isotopic purity of 98 atom % D and a chemical purity of 98% (CP), as documented by its primary vendor specifications . As a member of the deuterated PAH internal standard family, it is explicitly designed to support accurate quantification in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications through isotope dilution mass spectrometry (IDMS) .

1
Isotope dilution MS internal standard Designed for GC-MS and LC-MS quantification via +2 Da mass shift
2
Certified isotopic purity for quantitative workflows Supports low-bias IDMS in environmental and biological matrices
3
Site-specific 7,8-d2 labeling Enables metabolic tracking of bay-region epoxidation by CYP enzymes

Why Benzo[a]pyrene-7,8-d2 Is Irreplaceable


Direct substitution of Benzo[a]pyrene-7,8-d2 with either unlabeled benzo[a]pyrene or the more heavily deuterated Benzo[a]pyrene-d12 introduces distinct analytical and metabolic liabilities. Unlabeled BaP cannot serve as an internal standard for MS-based quantification because it co-elutes and shares the same m/z transitions as the native analyte, thereby offering no means to correct for matrix effects, extraction losses, or instrument variability [1]. Conversely, while Benzo[a]pyrene-d12 (perdeuterated) is an excellent internal standard for many applications, its uniform labeling across all twelve positions eliminates the ability to track site-specific metabolic transformations. The 7,8-position is the critical site of enzymatic epoxidation by cytochrome P450 enzymes to form the ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) [2]. Therefore, only a compound specifically labeled at the 7- and 8-positions—such as Benzo[a]pyrene-7,8-d2—can be used in mechanistic studies to monitor deuterium retention or loss during metabolic activation, a capability that is wholly absent in both the unlabeled and perdeuterated alternatives. This site-specific labeling provides a unique window into the kinetics and regioselectivity of PAH bioactivation that broader-spectrum internal standards cannot replicate [3].

Unlabeled benzo[a]pyrene Co-elutes and shares m/z transitions with the native analyte, providing no matrix-effect or recovery correction.
Perdeuterated BaP-d12 Uniform labeling prevents site-specific deuterium loss tracking during metabolic activation; the 7,8-position resolution is lost.
Broader deuterated PAH suites Higher deuterium content may introduce larger chromatographic isotope effects, altering co-elution accuracy in reversed-phase LC.

Quantitative Evidence for Benzo[a]pyrene-7,8-d2


M+2 Isotopic Shift for MS Quantification

Benzo[a]pyrene-7,8-d2 exhibits a distinct +2 Da mass shift relative to unlabeled benzo[a]pyrene (C20H12, MW 252.3), providing a unique m/z for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in mass spectrometry . This mass differential allows the deuterated compound to serve as an ideal internal standard for isotope dilution MS, as it co-elutes with the native analyte under most chromatographic conditions but is resolved in the mass analyzer. In contrast, unlabeled BaP (comparator) cannot be differentiated from the analyte and thus provides no correction for matrix effects or ionization efficiency variations [1].

M+2 Isotopic Shift
Reported
+2 Da vs. unlabeled BaP (M)
Distinct m/z for SRM/MRM detection
Enables isotope dilution MS correction
Co-elution with native analyte preserved
Analytical Chemistry Environmental Monitoring Isotope Dilution Mass Spectrometry

Isotopic Purity for Interference-Free Quantification

The commercially supplied isotopic purity of Benzo[a]pyrene-7,8-d2 is specified as 98 atom % D . This level of enrichment is critical for minimizing the contribution of unlabeled or partially labeled species to the analyte signal. In isotope dilution MS, the presence of unlabeled impurity in the internal standard directly introduces a positive bias in the measured concentration of the native compound. For comparison, a hypothetical internal standard with only 90 atom % D would contribute a 10% unlabeled fraction, leading to a systematic overestimation of the analyte at low concentrations [1].

Isotopic Purity
Class-level
98 atom % D
Vendor specification
Minimizes unlabeled fraction bias
Lower purity standards increase systematic error
Analytical Method Validation Quality Control Stable Isotope Standards

Site-Specific Labeling for Metabolic Tracking

Unlike perdeuterated Benzo[a]pyrene-d12 (CAS 63466-71-7), which contains deuterium at all twelve positions, Benzo[a]pyrene-7,8-d2 is selectively labeled only at the 7- and 8-carbons—the critical site of epoxidation by cytochrome P450 enzymes to form the ultimate carcinogen BPDE [1]. This site-specific labeling allows researchers to monitor the loss or retention of deuterium during metabolic transformation, providing direct kinetic and mechanistic information about enzyme regioselectivity. Benzo[a]pyrene-d12 cannot provide this positional resolution, as deuterium loss from any of its twelve positions yields an identical mass spectral signature [2].

Site-Specific Labeling
Class-level
7,8-d2 labeling vs. d12 uniform
Positional resolution for metabolic tracking
Supports CYP epoxidation kinetics
d12 cannot distinguish deuterium loss site
Xenobiotic Metabolism Carcinogenesis Cytochrome P450

Minimal Chromatographic Isotope Effect

Deuterated compounds can exhibit small but measurable differences in reversed-phase liquid chromatography retention times relative to their unlabeled counterparts due to isotope effects on hydrophobic interactions. Studies on deuterated PAHs indicate that the magnitude of this retention time shift is proportional to the number of deuterium atoms; perdeuterated species (e.g., BaP-d12) often show a slightly earlier elution (negative isotope effect) than their unlabeled analogs, which can cause peak deconvolution issues in some LC methods [1]. A compound with only two deuterium atoms, such as Benzo[a]pyrene-7,8-d2, is predicted to exhibit a proportionally smaller retention time difference (approximately 1/6th that of the d12 analog), thereby minimizing the risk of quantification bias from incomplete peak overlap while still providing sufficient mass differentiation for MS detection [2].

Chromatographic Isotope Effect
Class-level
~6-fold lower ΔtR vs. BaP-d12
Estimated from deuterium count ratio
Improves co-elution accuracy in LC
Reduces matrix-effect correction bias
Chromatography Method Development Isotope Effects

Chemical Purity Ensuring Low Interference

The commercial specification for Benzo[a]pyrene-7,8-d2 includes a chemical purity of 98% (CP) as determined by chromatographic methods . This level of purity is a critical procurement criterion, as the presence of structurally similar PAH impurities (e.g., benzo[e]pyrene, perylene) can interfere with chromatographic separation and cause false positives or inaccurate quantification. While many research-grade PAH standards are available at ≥95% purity, the 98% specification for this deuterated analog aligns with the higher purity standards typically required for quantitative internal standard applications [1].

Chemical Purity
Reported
98% (CP)
Chromatographic purity assay
Reduces interfering PAH peaks
Supports trace-level quantification
Quality Assurance Analytical Standards Procurement Specifications

Applications of Benzo[a]pyrene-7,8-d2


Environmental BaP Quantification by Isotope Dilution MS

Benzo[a]pyrene-7,8-d2 is optimally deployed as an internal standard for the accurate quantification of native benzo[a]pyrene in environmental samples such as air particulate matter, soil, sediment, and water. Its +2 Da mass shift provides a unique MS/MS transition that is free from native analyte interference, enabling precise correction for extraction losses and matrix-induced ionization suppression or enhancement . This application is supported by the compound's 98 atom % D isotopic purity and 98% chemical purity specifications, which minimize systematic bias .

Cytochrome P450 Bioactivation Mechanisms

The selective labeling of the 7- and 8-positions makes Benzo[a]pyrene-7,8-d2 a powerful tool for investigating the regioselectivity and kinetics of BaP epoxidation by cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1) [1]. By tracking the retention or loss of deuterium at these specific positions during in vitro microsomal or cell-based metabolism assays, researchers can determine the extent of metabolic activation at the critical bay-region site, a capability not possible with perdeuterated BaP-d12 [2].

Food Safety PAH Testing in Oils and Smoked Products

Regulatory methods for benzo[a]pyrene in food products (e.g., olive oil, smoked meats) require robust internal standardization to meet stringent quantification limits. Benzo[a]pyrene-7,8-d2 can serve as a viable alternative to 13C-labeled standards in validated LC-MS/MS or GC-MS/MS methods [3]. The reduced chromatographic isotope effect relative to BaP-d12 minimizes co-elution discrepancies in reversed-phase LC, improving method accuracy and precision in complex lipid-rich matrices [4].

High-Resolution MS Method Development for PAHs

In method development laboratories, Benzo[a]pyrene-7,8-d2 is used as a system suitability standard and for validating new high-resolution MS acquisition methods (e.g., GC-Orbitrap, LC-QTOF). Its defined +2 Da mass shift and high isotopic purity allow for the precise calibration of mass accuracy and the evaluation of matrix effects on ion ratios . The compound's performance characteristics can be benchmarked against broader deuterated PAH suites to optimize internal standard selection protocols [4].

Application
Selection Property
Validation Focus
Environmental BaP IDMS
Mass shift for MS resolution
Matrix-effect correction and recovery
CYP bioactivation mechanisms
Site-specific 7,8-d2 labeling
Metabolic deuterium retention tracking
Food safety PAH testing
Minimal isotope effect for co-elution
Method accuracy in lipid-rich matrices
HR-MS method development
High isotopic purity & defined mass shift
Mass accuracy calibration and ion ratio evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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